molecular formula C10H15NO2 B1274551 1-(2,5-Dimethoxyphenyl)ethanamine CAS No. 35253-26-0

1-(2,5-Dimethoxyphenyl)ethanamine

Cat. No.: B1274551
CAS No.: 35253-26-0
M. Wt: 181.23 g/mol
InChI Key: ZWYIVRRLANGKDU-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)ethanamine is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . This compound is a derivative of phenethylamine, characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 5 positions. It is primarily used in research settings and has various applications in chemistry and biology.

Mechanism of Action

Target of Action

1-(2,5-Dimethoxyphenyl)ethanamine, also known as 2C-B , is a synthetic psychedelic drug of the 2C family . The primary targets of 2C-B are the 5-hydroxytryptamine receptor 2C (5-HT2C) and 5-hydroxytryptamine receptor 2A (5-HT2A) . These receptors play a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior.

Mode of Action

2C-B acts as a partial agonist at the 5-HT2C and 5-HT2A receptors . This means it binds to these receptors and activates them, but not to their full capacity. This partial activation can lead to changes in the perception of reality, often associated with hallucinations.

Biochemical Pathways

It’s known that oxidative deamination of 2c-b results in the metabolites2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) . Further metabolism of BDMPE and BDMPAA may occur by demethylation .

Pharmacokinetics

It’s known that the onset of action is20–40 minutes when taken orally . The elimination half-life is approximately 2.48 ± 3.20 hours , and the duration of action is 4–12 hours depending on the route of administration .

Result of Action

The molecular and cellular effects of 2C-B’s action result in altered perception, mood, and cognition. These effects are primarily due to its interaction with the 5-HT2C and 5-HT2A receptors . The activation of these receptors can lead to visual and auditory hallucinations, changes in mood and perception, and other psychological effects.

Action Environment

The action, efficacy, and stability of 2C-B can be influenced by various environmental factors. For instance, the compound’s physical state can affect its stability and efficacy. It’s typically found as a solid and should be stored at room temperature . Furthermore, the method of administration can also impact its bioavailability and effects. For recreational use, the substance is generally consumed orally or nasally .

Biochemical Analysis

Biochemical Properties

1-(2,5-Dimethoxyphenyl)ethanamine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with several enzymes, proteins, and other biomolecules. Notably, it acts as an agonist at the serotonin 5-HT2A receptor, which is crucial for its psychoactive effects . The interaction with this receptor involves binding to the receptor site, leading to a cascade of intracellular signaling events.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, particularly those involving serotonin receptors. This compound can alter gene expression and cellular metabolism by modulating the activity of key signaling molecules . For example, its interaction with the 5-HT2A receptor can lead to changes in the expression of genes involved in neurotransmission and synaptic plasticity.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 5-HT2A receptor, which triggers a series of intracellular events. This binding leads to the activation of G-proteins and subsequent activation of phospholipase C, resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These molecules act as secondary messengers, leading to the release of calcium ions from intracellular stores and activation of protein kinase C (PKC) . These events ultimately result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in receptor sensitivity and neurotransmitter levels.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it primarily acts as a stimulant and hallucinogen, while at higher doses, it can cause toxic effects such as hyperthermia, seizures, and even death . Threshold effects have been observed, where small increases in dosage can lead to disproportionately large changes in physiological and behavioral responses.

Metabolic Pathways

This compound is metabolized through several pathways, involving enzymes such as cytochrome P450s (CYPs). The primary metabolic reactions include hydroxylation, O-demethylation, and N-dealkylation . These reactions result in the formation of various metabolites, which can be further conjugated with glucuronic acid or sulfate before being excreted from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Transporters such as the serotonin transporter (SERT) play a role in its uptake and distribution within neurons. Additionally, binding proteins may facilitate its localization to specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with various biomolecules. It can be found in the cytoplasm, where it interacts with intracellular receptors and signaling molecules . Post-translational modifications, such as phosphorylation, may also affect its localization and activity within cells.

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1-(2,5-Dimethoxyphenyl)ethanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its applications in research and industry.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7(11)9-6-8(12-2)4-5-10(9)13-3/h4-7H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYIVRRLANGKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389817
Record name 1-(2,5-Dimethoxy-phenyl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35253-26-0
Record name 1-(2,5-Dimethoxy-phenyl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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